N-(2-Biphenylyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide is a synthetic compound that has been investigated for its potential as an inhibitor of Cdc25A, a protein involved in cell cycle regulation. [ [] ] It belongs to a class of compounds known as thioamidates. The compound has attracted interest due to the role of Cdc25A in cancer development, making its inhibitors potential candidates for anticancer therapies.
The synthesis of N-(2-Biphenylyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide has been achieved through a multistep process. While a detailed procedure is not provided in the available literature, the compound was identified through virtual screening of the Maybridge HitFinder database using pharmacophore models based on known Cdc25A inhibitors. [ [] ] This suggests the synthesis likely involved standard organic chemistry reactions to build the target molecule based on structural features identified in the screening process.
N-(2-Biphenylyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide has been shown to inhibit the activity of Cdc25A phosphatase. [ [] ] Cdc25A is a dual-specificity phosphatase that plays a crucial role in cell cycle progression by activating cyclin-dependent kinases (CDKs). By inhibiting Cdc25A, the compound disrupts cell cycle progression, potentially leading to cell cycle arrest and apoptosis in cancer cells.
The primary scientific application of N-(2-Biphenylyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide is in the investigation of Cdc25A phosphatase as a target for anticancer therapies. [ [] ] The compound's ability to inhibit Cdc25A activity makes it a valuable tool for studying the role of this protein in cell cycle regulation and cancer development. It also serves as a lead compound for developing more potent and selective Cdc25A inhibitors with improved pharmacological properties.
Specifically, N-(2-Biphenylyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide has been shown to inhibit the growth of HeLa cells, a human cervical cancer cell line, with an IC50 value of 66.3 µM. [ [] ] It also exhibited selective cytotoxicity toward HeLa cells compared with HEK293 cells, a non-cancerous human embryonic kidney cell line, suggesting potential for targeted cancer therapy. Furthermore, the compound induced cell cycle arrest in HeLa cells, further supporting its potential as an anticancer agent.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: